molecular formula C16H14ClFN2O2S2 B2746336 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-82-7

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2746336
CAS No.: 868217-82-7
M. Wt: 384.87
InChI Key: QGPSONAZOVFXIJ-UHFFFAOYSA-N
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Description

The dihydroimidazole scaffold confers conformational rigidity, while the substituents modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S2/c17-15-4-2-1-3-12(15)11-23-16-19-9-10-20(16)24(21,22)14-7-5-13(18)6-8-14/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPSONAZOVFXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method involves the reaction of 2-chlorobenzyl mercaptan with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with an appropriate reagent to form the dihydroimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the aromatic rings.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated products or modified aromatic rings.

    Substitution: Aromatic rings with new functional groups replacing the halogens.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of both chlorophenyl and fluorophenyl groups allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfanyl and Sulfonyl Groups

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Sulfanyl / Sulfonyl) Molecular Weight Melting Point (°C) Key Properties/Applications References
Target Compound 2-Cl-Benzyl / 4-F-Benzenesulfonyl ~384.84* Not reported Hypothesized α-adrenergic activity
1-(4-Fluorobenzenesulfonyl)-2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole (CAS 868216-87-9) 4-F-Benzyl / 4-F-Benzenesulfonyl 384.38 Not reported Higher lipophilicity (dual F)
1-(4-Chlorobenzenesulfonyl)-2-[(2-chlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole (CAS 868217-80-5) 2-Cl-Benzyl / 4-Cl-Benzenesulfonyl 416.29 Not reported Enhanced electron withdrawal
2-[(4-Chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydro-1H-imidazole (CAS 868217-36-1) 4-Cl-Benzyl / 4-NO₂-Benzenesulfonyl 422.88 Not reported High reactivity (NO₂ group)

*Calculated based on molecular formula C₁₆H₁₃ClFN₂O₂S₂.

Key Observations:
  • Electron-Withdrawing Effects : The 4-fluorobenzenesulfonyl group in the target compound offers moderate electron withdrawal compared to the stronger 4-nitro (CAS 868217-36-1) or 4-chloro (CAS 868217-80-5) groups. This balance may optimize receptor binding without excessive metabolic instability .

Pharmacological Context and Analog Activity

  • α-Adrenergic Agonists: Compounds like Dabuzalgron (Ro 115–1240) share the 4,5-dihydroimidazole core and demonstrate selectivity for α₁A-adrenoceptors, used in stress urinary incontinence (SUI) therapy. The target compound’s 2-chlorophenyl group may mimic Dabuzalgron’s 6-chloro substituent, which is critical for receptor specificity .
  • Sulfonyl Group Impact: Sulfonyl substituents (e.g., 4-fluoro vs. 4-chloro) influence binding to sulfonamide-sensitive enzymes or receptors.

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole represents a novel class of arylsulfonamide derivatives that have garnered attention due to their potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Sulfanyl Group : Known to participate in various biochemical interactions.
  • Fluorobenzenesulfonyl Group : Imparts unique electronic properties that may affect enzyme inhibition.

Research indicates that compounds similar to this compound act primarily through the inhibition of specific protein kinases involved in various signaling pathways. These pathways are crucial in the regulation of cell growth, metabolism, and apoptosis, making these compounds promising candidates for treating conditions such as cancer and metabolic disorders.

Antidiabetic Effects

A study highlighted the potential of arylsulfonamide compounds in managing type II diabetes. These compounds may function by enhancing insulin sensitivity or modulating glucose metabolism, which is critical for managing blood sugar levels effectively .

Anticancer Properties

The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, its structural analogs have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Data Tables

Biological ActivityEvidence SourceEffectiveness
AntidiabeticPatent EP1406884A1Moderate
AnticancerResearch on arylsulfonamidesHigh
Protein Kinase InhibitionStudies on kinase-mediated diseasesSignificant

Case Studies

  • Case Study on Diabetes Management :
    A clinical trial involving a cohort treated with arylsulfonamide derivatives indicated a significant reduction in fasting blood glucose levels compared to a placebo group. The mechanism was attributed to enhanced insulin receptor activity.
  • Case Study on Cancer Cell Lines :
    In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in the viability of breast cancer cells. The observed effects were linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Q & A

Q. Characterization Methods :

  • NMR spectroscopy : Confirm regiochemistry of substituents via 1H^1H and 13C^{13}C shifts (e.g., sulfonyl protons at δ 7.5–8.0 ppm) .
  • X-ray crystallography : Resolve spatial arrangement of the dihydroimidazole ring and substituents.
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+^+ expected for C17 _{17}H15 _{15}ClFN2 _2O2 _2S2 _2) .

Basic Question: What are the standard synthetic routes for this compound?

Q. Methodology :

Core imidazole formation : Cyclize 1,2-diaminoethane derivatives with carbonyl sources (e.g., thiourea or CS2 _2) under acidic conditions .

Sulfonylation : React the imidazole intermediate with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using a base (e.g., triethylamine) .

Thioether linkage : Introduce the 2-chlorobenzylthio group via nucleophilic substitution (e.g., using 2-chlorobenzyl mercaptan and K2 _2CO3 _3 in DMF) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced Question: How can reaction conditions be optimized for higher yield and selectivity?

Q. Experimental Design :

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst (e.g., KI for nucleophilic substitution) .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., excess sulfonyl chloride improves yield but risks side reactions).

Case Study :
A study on similar sulfonylated imidazoles achieved 85% yield by optimizing DMF as the solvent and maintaining reaction temperatures at 60°C .

Advanced Question: What computational strategies predict reactivity and regioselectivity in derivatives?

Q. Methodology :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict sulfonylation or thioether formation pathways .
  • Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina .

Example :
ICReDD’s reaction path search methods identified optimal conditions for sulfonyl group introduction by analyzing activation energies of intermediates .

Advanced Question: How do structural modifications impact biological activity?

Q. Comparative Analysis :

Modification Impact Reference
Replacement of 4-F with 4-ClIncreased lipophilicity but reduced metabolic stability
Removal of sulfonyl groupLoss of enzyme inhibitory activity (e.g., carbonic anhydrase)

Q. Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-NO2 _2 or 4-OCH3 _3 substituents) and test in enzyme inhibition assays .
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial activity or MTT for cytotoxicity .

Advanced Question: How to resolve contradictions in reported bioactivity data?

Case Example :
Conflicting IC50 _{50} values for similar compounds may arise from assay conditions (e.g., pH, solvent DMSO concentration).

Q. Resolution Strategies :

Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls.

Meta-analysis : Compare data across studies (e.g., PubChem BioAssay data) to identify outliers .

Reproducibility tests : Validate results in triplicate with blinded experimenters .

Advanced Question: What analytical techniques detect degradation products?

Q. Methodology :

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., sulfonyl group cleavage) under acidic/alkaline conditions .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and oxidative stress (H2 _2O2 _2) .

Q. Key Findings :

  • The sulfonyl group is prone to hydrolysis at pH > 9, forming 4-fluorobenzenesulfonic acid .

Advanced Question: How to design stable formulations for in vivo studies?

Q. Strategies :

  • Nanocarriers : Encapsulate the compound in PLGA nanoparticles to enhance solubility and bioavailability .
  • Lyophilization : Prepare stable lyophilized powders using trehalose or mannitol as cryoprotectants .

Q. Validation :

  • Conduct pharmacokinetic studies in rodents (e.g., Cmax _\text{max} and AUC measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.